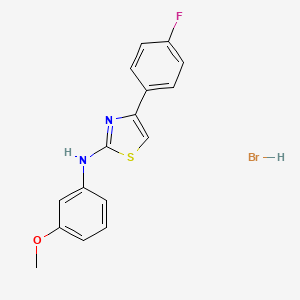
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a yellow crystalline powder with a molecular weight of 308.24 g/mol. This compound is also known as BRD-K68174544 and has been used in various scientific research studies.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is not fully understood. However, it has been reported to inhibit the activity of PKC, which plays a crucial role in various cellular processes such as cell proliferation and differentiation. The compound has also been reported to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been reported to reduce the production of inflammatory cytokines in immune cells.
实验室实验的优点和局限性
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential as a selective estrogen receptor modulator. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of various diseases.
In conclusion, 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been extensively studied for its potential antitumor, antifungal, and antibacterial activities, as well as its potential as a selective estrogen receptor modulator and inhibitor of protein kinase C. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde and piperidine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.
科学研究应用
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential as a selective estrogen receptor modulator (SERM) and as an inhibitor of protein kinase C (PKC).
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-piperidin-1-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-12(17-9-3-2-4-10-17)11-15(18)13-5-7-14(16)8-6-13/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHNJLXFSRZOD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)
![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)

![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)